3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2OS/c21-15-8-6-13(7-9-15)17-19(26)24(20(23-17)10-1-2-11-20)18(25)14-4-3-5-16(22)12-14/h3-9,12H,1-2,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDYIFDRDFJMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings through a detailed examination of available literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClF NS
- IUPAC Name : this compound
- SMILES Notation : C(C1=CC=C(C=C1)Cl)C2=C(NC(=O)C3=CC(=C(C=C3)F)C=N2)N(C)S
Structural Features
The unique spirocyclic structure contributes to the compound's potential interactions with biological targets, influencing its pharmacological properties.
The biological activity of This compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thione group may participate in nucleophilic attack mechanisms, leading to the inhibition of specific enzymes.
- Receptor Modulation : The chlorophenyl and fluorobenzoyl moieties could enhance binding affinity to various receptors, modulating their activity.
In Vitro Studies
Research has shown that compounds with similar structural motifs exhibit significant biological activities:
- Anticancer Activity : Compounds featuring diazaspiro structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that diazobenzo compounds can induce DNA cleavage and inhibit cell proliferation in HeLa cells under reducing conditions .
- Neuroprotective Effects : Some piperazine derivatives have been reported to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Data Table of Biological Activities
Case Study 1: Anticancer Properties
In a study focused on the anticancer properties of diazaspiro compounds, researchers synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM against breast cancer cells, indicating significant potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Mechanisms
Another investigation explored the neuroprotective effects of piperazine derivatives related to the compound . The study utilized molecular docking techniques to assess binding affinities to acetylcholinesterase and found that certain derivatives effectively inhibited enzyme activity, supporting their therapeutic potential in Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzoyl Group
The 3-fluorobenzoyl group in the target compound differentiates it from analogs with alternative benzoyl substitutions. Key comparisons include:
The 3-fluorobenzoyl group introduces steric and electronic effects distinct from methyl or methoxy substituents. Fluorine’s electronegativity may enhance binding interactions in biological targets compared to the electron-donating methyl group in or the polar methoxy group in .
Position of Chlorophenyl Substituents
The chlorophenyl group’s position significantly impacts molecular geometry and activity:
Variations in Spiro Ring Systems
The diazaspiro[4.4]nonene core differs from larger spiro systems in analogs:
Bioactivity Considerations from Halogenated Analogs
Though direct bioactivity data for the target compound are unavailable, insights can be drawn from halogenated analogs:
- Chalcone derivatives with 4-chlorophenyl groups (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) exhibit IC₅₀ values of ~100 μg/mL against MCF-7 cell lines, suggesting moderate cytotoxicity .
- 3-Bromophenyl-substituted chalcones show enhanced bioactivity compared to chlorophenyl analogs, likely due to bromine’s larger atomic radius and polarizability .
For the target spiro compound, the 3-fluorobenzoyl group may balance electronegativity and steric effects, positioning it as a candidate for further cytotoxic or receptor-binding studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, and how can purity be optimized?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogous spirocyclic compounds are synthesized via cyclization of thiourea derivatives with halogenated ketones under basic conditions (e.g., KOH/EtOH). Purity optimization requires post-synthesis purification using flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol or acetonitrile. HPLC analysis (e.g., Chromolith® columns, isocratic elution) ensures >95% purity .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent like DMSO/water, and collect data using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement software (e.g., SHELXL) resolves bond lengths, angles, and torsion angles. Complementary techniques include FT-IR (C=S stretch ~1200 cm⁻¹) and ¹H/¹³C NMR (e.g., spirocyclic proton splitting patterns) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Use cell-based assays targeting hypothesized pathways (e.g., kinase inhibition, GPCR modulation). For enzyme inhibition, employ fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays. Dose-response curves (IC₅₀ values) are generated using 8-point dilution series (0.1 nM–100 μM). Include positive controls (e.g., staurosporine for kinases) and validate with triplicate replicates .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Perform orthogonal validation:
Replicate experiments using standardized protocols (e.g., NIH Assay Guidance Manual).
Cross-validate with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
Characterize compound stability (HPLC-MS post-assay to confirm integrity).
Statistical tools like ANOVA or Bayesian meta-analysis reconcile discrepancies .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models ligand-receptor interactions using crystal structures (e.g., PDB IDs). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over 100 ns trajectories. Quantum mechanical (QM) calculations (DFT, B3LYP/6-31G*) optimize electronic properties for SAR analysis. Validate predictions with mutagenesis or competitive binding assays .
Q. How to evaluate the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow OECD guidelines for persistence (hydrolysis half-life at pH 4–9), bioaccumulation (logP via shake-flask method), and toxicity (Daphnia magna LC₅₀, algae growth inhibition). Use LC-MS/MS to quantify environmental residues in simulated ecosystems (microcosms). Data integration via QSAR models predicts long-term ecological risks .
Q. What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (298–343 K) identifies tautomeric equilibria (e.g., thione-thiol shifts). Solid-state ¹³C CP/MAS NMR distinguishes crystalline polymorphs. High-resolution mass spectrometry (HRMS-ESI) confirms molecular ion stability. For chiral centers, employ circular dichroism (CD) or X-ray anomalous dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
